molecular formula C21H29ClN4O B2541508 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418630-06-3

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride

Cat. No. B2541508
M. Wt: 388.94
InChI Key: FCEUGKTUBSBULE-NUQSYYDWSA-N
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Description

The compound "N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride" is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The compound appears to be a novel structure, incorporating a cyclohexane carboxamide moiety and a phenylcyclobutyl group, which could potentially influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves heterocyclization reactions. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . Similarly, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives used 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . Understanding the molecular structure, including conformation and intramolecular interactions, is essential for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that can be used to further modify their structure. Electrophilic cyclization reactions of N-allyl-5-amino-1H-pyrazole-4-carboxamides have been reported to yield oxazolyl-pyrazol-5-amines . These types of reactions could be explored for the compound to generate new derivatives with potentially interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a bromo and chloropyridinyl group in 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides affected their insecticidal and fungicidal activities . The physical and chemical properties of the compound would need to be characterized to understand its potential applications and behavior in biological systems.

Scientific Research Applications

Synthesis and Characterization

Research chemicals, such as pyrazole derivatives, are synthesized and characterized for potential pharmacological activities. For example, studies have been conducted on the synthesis, analytical characterization, and differentiation of isomers of research chemicals within the pyrazole series. These efforts are critical for identifying and characterizing new substances that could have therapeutic or other scientific applications (McLaughlin et al., 2016).

Antibacterial and Antifungal Properties

Pyrazole derivatives have been investigated for their antibacterial and antifungal properties. Compounds synthesized from pyrazole carboxamides have shown promising results against various strains of bacteria and fungi, indicating their potential as new antibiotic and antibacterial drugs (Ahmed, 2007); (Pitucha et al., 2011).

Heterocyclic Synthesis

The versatility of pyrazole derivatives extends to the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Research into the reactions of pyrazole derivatives with various reactants has led to the creation of novel heterocyclic structures with potential biological activities (Almazroa et al., 2004).

Development of Fluorescent Labels for Biomolecules

Pyrazoline-based heterocyclic dyes have been proposed as organic fluorescent markers for labeling biomolecules, demonstrating the applicability of pyrazole derivatives in bioanalytical methods. This research suggests potential uses in diagnostics and the quantification of biologically relevant compounds (Varghese et al., 2016).

Metabolic and Thermal Stability Studies

Investigations into the metabolic and thermal stability of synthetic cannabinoids, including pyrazole derivatives, are essential for understanding their pharmacokinetics and the impact of smoking on their chemical integrity. Such studies inform the development of analytical methods for drug testing and forensic analysis (Franz et al., 2017).

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O.ClH/c22-15-21(16-7-2-1-3-8-16)13-17(14-21)24-20(26)18-9-4-5-10-19(18)25-12-6-11-23-25;/h1-3,6-8,11-12,17-19H,4-5,9-10,13-15,22H2,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEUGKTUBSBULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3)N4C=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride

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